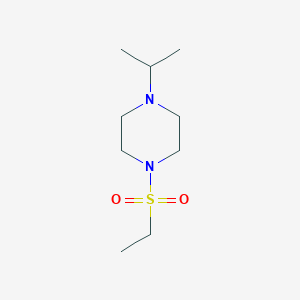
1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the piperidine rings. One common method involves the electrophilic aromatic substitution reaction, where an electrophile reacts with an aromatic compound to form a substituted benzene derivative . The preparation of the ethoxybenzyl group can be achieved through the acylation reaction of 2-chlorine-5-bromobenzoic acid and phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . The final step involves the coupling of the ethoxybenzyl group with the piperidine rings under controlled conditions to obtain the target compound.
Analyse Des Réactions Chimiques
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include halides and alkoxides.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Applications De Recherche Scientifique
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary, including signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
4-Bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene: This compound shares the ethoxybenzyl group but differs in the presence of bromine and chlorine atoms.
Dapagliflozin: Although structurally different, both compounds have applications in medicinal chemistry, particularly in drug discovery.
Piperidine Derivatives: These compounds, including substituted piperidines and piperidinones, share the piperidine ring structure and have diverse pharmacological applications.
Propriétés
Formule moléculaire |
C21H34N2O |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3 |
Clé InChI |
KGURGDPFABWGJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)

![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)

![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)
![2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)

